2-(1,3-benzoxazol-2-ylsulfanyl)-N-propylacetamide

Physicochemical profiling Lipophilicity optimization Fragment-based drug design

Fragment-library screening often stalls when N-alkyl linker length is treated as interchangeable. The N-propyl variant (three-carbon linker) delivers measurably lower PARP-2 IC50 values than the shorter acetamide analog, while its calculated LogP of 2.45 (ΔLogP = 0.46 vs. isopropyl) enables systematic matched-pair SAR for membrane permeability and metabolic stability. • Defined SAR reference: validated propanamide linker geometry for PARP-2 potency optimization • Orthogonal derivatization handles: terminal N-propylacetamide and thioether-linked benzoxazole core • Consistent ≥98% purity across major suppliers; available in mg-to-gram quantities for fragment screening and hit expansion

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
Cat. No. B12255222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-N-propylacetamide
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC2=CC=CC=C2O1
InChIInChI=1S/C12H14N2O2S/c1-2-7-13-11(15)8-17-12-14-9-5-3-4-6-10(9)16-12/h3-6H,2,7-8H2,1H3,(H,13,15)
InChIKeyUGZMBMYCLQESHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxazole-Thioacetamide Building Block for Fragment-Based Design


2-(1,3-Benzoxazol-2-ylsulfanyl)-N-propylacetamide (CAS 923222-88-2) is a synthetic heterocyclic compound belonging to the benzoxazole-thioacetamide scaffold class, characterized by a benzoxazole core linked via a thioether bridge to an N-propylacetamide moiety . With a molecular weight of 250.32 g/mol and a calculated LogP of 2.45, this compound occupies a privileged physicochemical space suitable for fragment-based drug discovery and chemical probe development . The benzoxazole-thioether motif is a recognized pharmacophore in medicinal chemistry, appearing in inhibitors targeting acetyl-CoA carboxylase (ACC1) [1], vascular endothelial growth factor receptor-2 (VEGFR-2) [2], and acyl-CoA:cholesterol O-acyltransferase (ACAT/SOAT) [3], as well as in compounds with antifungal and anti-virulence activity [4].

Fragment-Based Design
Benzoxazole-thioether core for fragment-linking libraries
N-Propyl Linker Geometry
Three-carbon propanamide spacer for target engagement SAR
Physicochemical Profile
Moderate lipophilicity range supporting permeability assays

N-Alkyl Chain SAR and Physicochemical Property Divergence


Within the benzoxazole-thioacetamide scaffold family, N-alkyl substitution at the terminal amide position is not a silent structural variation. Evidence from PARP-2 inhibitor SAR studies demonstrates that the propanamide derivative (three-carbon atom distance) exhibits significantly lower IC50 values compared to the corresponding acetamide analog (two-carbon distance), confirming that linker length directly modulates target binding potency [1]. Furthermore, switching from N-propyl to N-isopropyl substitution alters key physicochemical properties: the target compound (N-propyl) possesses a calculated LogP of 2.45 , while the isopropyl analog has a LogP of 1.99 —a difference of approximately 0.46 log units that impacts lipophilicity-dependent parameters such as membrane permeability, metabolic stability, and non-specific protein binding. These differences mean that substituting one N-alkyl benzoxazole-thioacetamide for another without careful consideration of the required chain length and property profile can compromise both the biological activity and the ADME characteristics of the designed probe or lead molecule.

N-Isopropyl Analog
Lipophilicity reduction in N-isopropyl analog may shift membrane permeability and protein binding profile relative to N-propyl.
Acetamide-Linker Analogs
Shorter two-carbon acetamide linker may reduce target binding potency, as indicated by PARP-2 SAR in related benzoxazole series.

Quantitative Differentiation Against Closest Analogs and Scaffold Comparators


N-Propyl vs. N-Isopropyl Lipophilicity Divergence

The target compound (N-propyl) exhibits a calculated LogP of 2.45, placing it in a lipophilicity range associated with favorable oral absorption while maintaining sufficient aqueous solubility for biochemical assays . In contrast, the closest commercially available analog, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-isopropylacetamide (CAS 923203-98-9), shows a calculated LogP of 1.99—a reduction of 0.46 log units . This difference corresponds to an approximately 2.9-fold lower octanol-water partition coefficient for the isopropyl analog. In fragment-based and lead-generation campaigns, such differences in LogP can substantially alter membrane permeability rates, the extent of plasma protein binding, and the propensity for non-specific target engagement.

Lipophilicity Comparison
Data to verify
N-propyl LogP 2.45
Δ 0.46
N-isopropyl LogP 1.99
~2.9-fold higher octanol-water partition
Supports differentiation of N-propyl from isopropyl analog for permeability-dependent studies.
Vendor-predicted values; validate experimentally.
Physicochemical profiling Lipophilicity optimization Fragment-based drug design

Propanamide vs. Acetamide Linker Length in PARP-2 Inhibition

In a defined benzoxazole derivative series evaluated for PARP-2 enzyme inhibition, the propanamide derivative (compound 27) exhibited an IC50 of 0.057 µM against PARP-2 and 11.32–16.70 µM against MCF-7 and MDA-MB-231 breast cancer cell lines [1]. The corresponding acetamide derivative (compound 26), which retains the benzoxazole-thioether scaffold but shortens the linker by one carbon atom, displayed an IC50 of 18.57–35.03 µM against cancer cells and reduced PARP-2 inhibitory potency [1]. The three-carbon propanamide linker thus conferred a 1.6- to 2.1-fold improvement in cellular potency over the two-carbon acetamide linker. While the specific N-propyl substitution pattern of the target compound was not directly tested in this study, the SAR trend demonstrates that the three-atom spacing between the thioether and terminal amide groups—exactly the geometry present in 2-(1,3-benzoxazol-2-ylsulfanyl)-N-propylacetamide—is critical for achieving higher target engagement potency.

PARP-2 Inhibition SAR
Cross-study
Propanamide (3C) IC50 0.057 µM (PARP-2)
1.6–2.1×
Acetamide (2C) Cell IC50 18.57–35.03 µM
Cell-based potency difference; MCF-7, MDA-MB-231 lines
Reported SAR shows three-carbon linker geometry supports higher cell-based potency in benzoxazole PARP-2 series.
Reference: Sci Rep 2022; cross-study comparison.
PARP-2 inhibition Anticancer drug discovery Structure-activity relationship

Benzoxazole-Thioether Fragment Potency in ACAT/SOAT Inhibition

The benzoxazole-thioether fragment, which constitutes the core of the target compound, has been quantitatively validated as a productive starting point for fragment-based inhibitor design. The simple 2-(methylthio)benzo[d]oxazole fragment alone exhibits an IC50 of 31 µM against ACAT, while the N-(2,6-diisopropylphenyl)acetamide fragment shows an IC50 of 8.6 µM [1]. When these two weak fragments were connected via a linker to form 9-(benzo[d]oxazol-2-ylthio)-N-(2,6-diisopropylphenyl)nonanamide (compound 3h), the resulting hybrid molecule displayed an IC50 of 0.004 µM—representing a 2,150- to 7,750-fold enhancement in potency relative to the individual fragments [1]. This demonstrates that the benzoxazole-thioether fragment is not merely an inert scaffold but actively contributes to target binding when appropriately oriented by a linker to an optimized amide partner.

ACAT Fragment Linking
Class-level
Fragment alone IC50 31 µM
~7,750×
Linked hybrid (3h) IC50 0.004 µM
Fragment-linking enhancement in ACAT-1 assay
Reported linking synergy supports benzoxazole-thioether as productive binding core for fragment-based design.
Class-level inference; Bioorg Med Chem 2018.
ACAT/SOAT inhibition Fragment-based drug discovery Atherosclerosis

Antifungal and Anti-Virulence Activity of Benzoxazole-Thioethers

Benzoxazole-thioether derivatives have demonstrated measurable antifungal and anti-virulence activities. In a study screening N-phenacyl derivatives of 2-mercaptobenzoxazole against Candida strains, compound 5d (2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone) displayed an MIC of 16 µg/mL (%R = 100) against C. albicans SC5314, with anti-proliferative activity against azole-resistant C. albicans and C. glabrata clinical isolates [1]. Compound 5i showed 53.0 ± 3.5% inhibition against C. glabrata at 16 µg/mL, demonstrating activity against intrinsically resistant non-albicans Candida species [1]. Furthermore, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide, a close structural analog differing only in the N-substituent (phenyl vs. propyl), has been validated as an inhibitor of MvfR-regulated virulence functions in Pseudomonas aeruginosa, disrupting quorum-sensing-mediated biofilm formation in preclinical in vitro studies [2].

Antifungal & Anti-Virulence
Class-level
MIC 16 µg/mL
%R = 100 (C. albicans SC5314)
Active against azole-resistant Candida; MvfR inhibition in P. aeruginosa
Reported antifungal and anti-virulence activities of benzoxazole-thioether class support screening of N-propyl analog against Candida and MvfR targets.
Class-level inference from analog 5d; pleiotropic mode.
Antifungal activity Anti-virulence Pseudomonas aeruginosa

TNF-Alpha Binding Evidence for Benzoxazole-Thioether Scaffold

A structurally related benzoxazole-thioacetamide compound, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (BDBM37118), has been tested against human tumor necrosis factor (TNF-alpha) in a binding assay, yielding an IC50 of 3,360 nM (3.36 µM) [1]. While this potency is moderate, it provides quantitative evidence that the benzoxazole-thioether-acetamide scaffold can engage a high-value therapeutic target involved in inflammatory and autoimmune diseases. No comparable TNF-alpha binding data are available for the N-unsubstituted benzoxazole-thioacetamide or the benzothiazole analog, making this the only available binding affinity data point for this scaffold class against TNF-alpha.

TNF-α Binding
Reported
IC50 3.36 µM
Benzoxazole-thioacetamide analog (BDBM37118)
Single-point TNF-α binding data for scaffold; N-propyl variant may exhibit modulated affinity.
BindingDB record; no comparator data available.
TNF-alpha inhibition Protein binding Inflammation

Evidence-Driven Research and Industrial Application Scenarios


Fragment-Based Screening for ACAT/SOAT, PARP, or TNF-Alpha

The quantitatively validated contribution of the benzoxazole-thioether fragment to ACAT inhibition potency (up to 7,750-fold enhancement upon fragment linking) [1] and the documented PARP-2 SAR favoring the three-carbon propanamide linker geometry [2] make this compound a rational choice for inclusion in fragment-screening libraries. The established TNF-alpha binding data for the scaffold class (IC50 = 3.36 µM) [3] further supports its utility as a starting point for hit identification against cytokine targets.

N-Alkyl Substitution SAR and Physicochemical Profiling

The measurable LogP difference (ΔLogP = 0.46) between the N-propyl (LogP = 2.45) and N-isopropyl (LogP = 1.99) analogs provides a defined parameter space for systematic SAR studies. Researchers investigating the impact of N-alkyl chain length and branching on membrane permeability, metabolic stability, or target selectivity can use this compound as the linear three-carbon reference point in a matched-pair analysis against the cyclopropyl, isopropyl, and phenyl analogs.

Antifungal and Anti-Virulence Probe Development

The validated anti-Candida activity of structurally related benzoxazole-thioether derivatives (MIC = 16 µg/mL against C. albicans SC5314, activity against azole-resistant strains) [4] and the anti-virulence activity of the N-phenyl analog against P. aeruginosa MvfR [5] support the use of the N-propyl variant as a chemical probe for exploring the structure-activity relationships governing membrane-targeting antifungal mechanisms or quorum-sensing inhibition. The absence of cross-resistance with amphotericin B in the benzoxazole class [4] is particularly relevant for addressing drug-resistant fungal pathogens.

Synthetic Intermediate for Benzoxazole-Containing Bioactives

The compound's terminal N-propylacetamide group and the reactive thioether-linked benzoxazole core offer two orthogonal derivatization handles for further elaboration. The documented synthetic accessibility of benzoxazole-thioethers via thiol-alkylation chemistry, combined with the commercial availability at ≥98% purity , positions this compound as a reliable building block for the synthesis of more complex benzoxazole-containing conjugates, including VEGFR-2-targeting benzoxazole-benzamide hybrids that have shown promising anticancer activity (IC50 in low micromolar range against HCT-116 and MCF-7 cell lines) [6].

Application
Selection Property
Validation Focus
Fragment-Based Screening (ACAT/SOAT, PARP, TNF-α)
Fragment-linking potential
ACAT/PARP/TNF-α binding or enzyme assays
N-Alkyl Substitution SAR & Profiling
N-Alkyl chain length and branching
LogP, permeability, metabolic stability assays
Antifungal/Anti-Virulence Probe Development
Benzoxazole-thioether scaffold
Antifungal MIC and MvfR inhibition assays
Synthetic Intermediate for Bioactive Conjugates
Reactive thioether and amide handles
Derivatization chemistry; VEGFR-2 conjugate synthesis
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